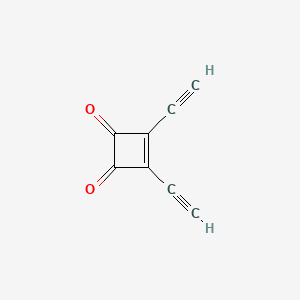
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose is a chemical compound with the molecular formula C31H34O8 and a molecular weight of 534.6 g/mol . It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 1 and 6 are acetylated, and the hydroxyl groups at positions 2, 3, and 4 are benzylated. This compound is primarily used in organic synthesis and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose can be synthesized from beta-D-glucopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio- and acetic anhydride . The reaction involves the acetylation of the hydroxyl groups at positions 1 and 6 and the benzylation of the hydroxyl groups at positions 2, 3, and 4. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and benzyl chloride as the benzylating agent, in the presence of a base such as pyridine .
Industrial Production Methods
This includes the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl and benzyl groups to hydroxyl groups.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks acetyl groups.
1,2,3,4,6-Penta-O-benzyl-D-glucopyranose: Fully benzylated derivative.
1,2,3,5-Tetra-O-acetyl-D-ribofuranose: Similar acetylation pattern but different sugar backbone .
Uniqueness
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha,beta-D-glucopyranose is unique due to its specific pattern of acetylation and benzylation, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
Molecular Formula |
C31H34O8 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31-/m1/s1 |
InChI Key |
IFCAMEQHKHEHBS-PXPWAULYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




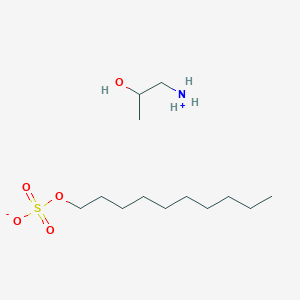

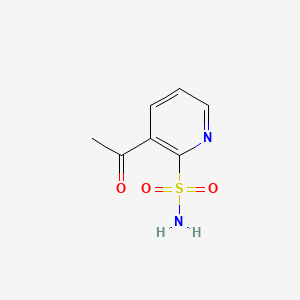



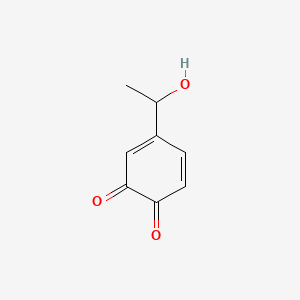


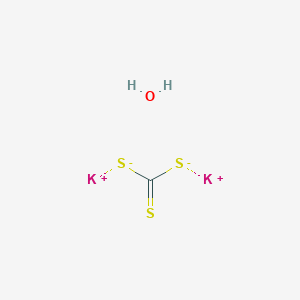
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
